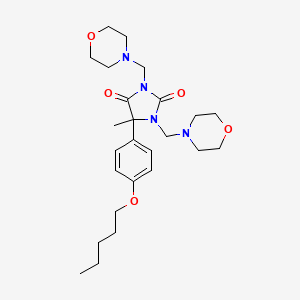![molecular formula C20H34N2SSi B14167625 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Triisopropylsilyl Group: This step involves the protection of the nitrogen atom in the pyrrole ring using triisopropylsilyl chloride under basic conditions.
Attachment of the Methylthio Propyl Group: This step involves the alkylation of the pyridine ring with a suitable methylthio propyl halide under basic conditions.
Analyse Chemischer Reaktionen
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrrolopyridine-containing enzymes or receptors.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving pyrrolopyridine-containing proteins.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that contain pyrrolopyridine-binding sites. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and 5-(3-(methylthio)propyl)-1H-pyrrolo[2,3-b]pyridine.
Pyridinium Salts: These compounds contain a pyridine ring with a positive charge, which can interact with different molecular targets compared to neutral pyrrolopyridines. Examples include N-methylpyridinium iodide and N-ethylpyridinium bromide.
Eigenschaften
Molekularformel |
C20H34N2SSi |
|---|---|
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
[5-(3-methylsulfanylpropyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H34N2SSi/c1-15(2)24(16(3)4,17(5)6)22-11-10-19-13-18(9-8-12-23-7)14-21-20(19)22/h10-11,13-17H,8-9,12H2,1-7H3 |
InChI-Schlüssel |
WNRKBYIRFXYNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)CCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


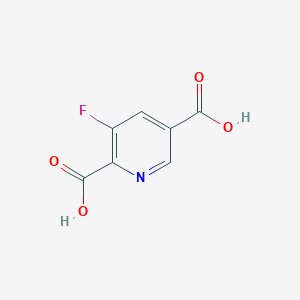

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
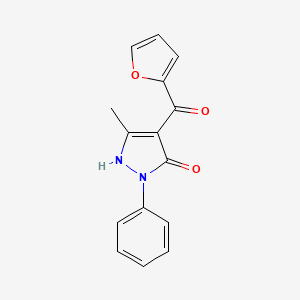
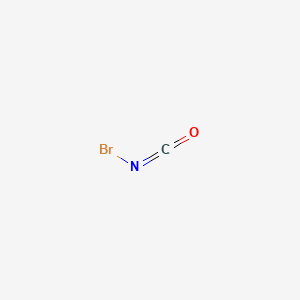


![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)

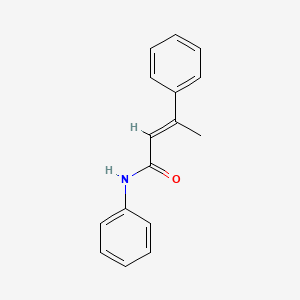
![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

